NPY-1 antagonist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The neuropeptide Y receptor type 1 antagonist is a compound that selectively inhibits the neuropeptide Y receptor type 1. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including the regulation of feeding behavior, energy homeostasis, and cardiovascular functions. The neuropeptide Y receptor type 1 antagonist is of significant interest in scientific research due to its potential therapeutic applications in conditions such as obesity, anxiety, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neuropeptide Y receptor type 1 antagonists involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that confer selectivity and potency. One common synthetic route involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, as well as protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of neuropeptide Y receptor type 1 antagonists often involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified product is then lyophilized to obtain the final compound in a stable, dry form. The process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Neuropeptide Y receptor type 1 antagonists can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the neuropeptide Y receptor type 1 antagonist. For example, oxidation of a thiol group can produce a disulfide bond, while reduction of a carbonyl group can produce an alcohol .
Scientific Research Applications
Neuropeptide Y receptor type 1 antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study the structure-activity relationships of neuropeptide Y and its receptors.
Biology: Employed in research to understand the physiological roles of neuropeptide Y in various biological processes.
Medicine: Investigated for their potential therapeutic applications in conditions such as obesity, anxiety, and cancer. .
Industry: Utilized in the development of new pharmaceuticals targeting neuropeptide Y receptors.
Mechanism of Action
The neuropeptide Y receptor type 1 antagonist exerts its effects by binding to the neuropeptide Y receptor type 1 and blocking the interaction of neuropeptide Y with the receptor. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by neuropeptide Y. The molecular targets involved include G-protein coupled receptors, which mediate various physiological responses such as inhibition of adenylate cyclase and modulation of calcium and potassium channels .
Comparison with Similar Compounds
Neuropeptide Y receptor type 1 antagonists can be compared with other neuropeptide Y receptor antagonists, such as those targeting neuropeptide Y receptor type 2, type 4, and type 5. While all these antagonists inhibit the activity of neuropeptide Y, they differ in their selectivity and potency for specific receptor subtypes. For example, the neuropeptide Y receptor type 2 antagonist is more selective for the neuropeptide Y receptor type 2, while the neuropeptide Y receptor type 1 antagonist is more selective for the neuropeptide Y receptor type 1 .
List of Similar Compounds
- Neuropeptide Y receptor type 2 antagonist
- Neuropeptide Y receptor type 4 antagonist
- Neuropeptide Y receptor type 5 antagonist
These compounds highlight the diversity and specificity of neuropeptide Y receptor antagonists, each with unique applications and therapeutic potential .
Properties
Molecular Formula |
C30H35N5O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[[3-[[[amino-(oxolan-2-ylmethylcarbamoylamino)methylidene]amino]methyl]phenyl]methyl]-2,3-diphenylpropanamide |
InChI |
InChI=1S/C30H35N5O3/c31-29(35-30(37)34-21-26-15-8-16-38-26)33-20-24-12-7-11-23(17-24)19-32-28(36)27(25-13-5-2-6-14-25)18-22-9-3-1-4-10-22/h1-7,9-14,17,26-27H,8,15-16,18-21H2,(H,32,36)(H4,31,33,34,35,37) |
InChI Key |
BSGMHDGHMYUSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC(=NCC2=CC=CC(=C2)CNC(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.